molecular formula C13H7F4IN2O2 B5114773 2,3,5,6-tetrafluoro-N-(5-iodopyridin-2-yl)-4-methoxybenzamide

2,3,5,6-tetrafluoro-N-(5-iodopyridin-2-yl)-4-methoxybenzamide

Cat. No.: B5114773
M. Wt: 426.10 g/mol
InChI Key: DKRQPFLHLNUREM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,5,6-tetrafluoro-N-(5-iodopyridin-2-yl)-4-methoxybenzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various fields such as medicinal chemistry, materials science, and organic synthesis due to their diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-tetrafluoro-N-(5-iodopyridin-2-yl)-4-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Halogenation: Introduction of fluorine atoms to the benzene ring.

    Amination: Formation of the amide bond by reacting an amine with a carboxylic acid derivative.

    Iodination: Introduction of the iodine atom to the pyridine ring.

    Methoxylation: Introduction of the methoxy group to the benzene ring.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, solvents, and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the iodine atom.

    Reduction: Reduction reactions could target the nitro group if present or the iodine atom.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while substitution could introduce various functional groups to the benzene ring.

Scientific Research Applications

Chemistry

In chemistry, 2,3,5,6-tetrafluoro-N-(5-iodopyridin-2-yl)-4-methoxybenzamide can be used as a building block for the synthesis of more complex molecules. Its unique combination of functional groups makes it a versatile intermediate.

Biology

In biological research, compounds like this one might be investigated for their potential as enzyme inhibitors or receptor ligands. The presence of fluorine atoms can enhance the compound’s metabolic stability and bioavailability.

Medicine

In medicinal chemistry, benzamide derivatives are often explored for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In the industrial sector, such compounds could be used in the development of advanced materials, such as polymers or coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of 2,3,5,6-tetrafluoro-N-(5-iodopyridin-2-yl)-4-methoxybenzamide would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The fluorine atoms could enhance binding affinity through hydrophobic interactions, while the iodine atom might participate in halogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,5,6-tetrafluoro-N-(5-chloropyridin-2-yl)-4-methoxybenzamide
  • 2,3,5,6-tetrafluoro-N-(5-bromopyridin-2-yl)-4-methoxybenzamide
  • 2,3,5,6-tetrafluoro-N-(5-methylpyridin-2-yl)-4-methoxybenzamide

Uniqueness

The uniqueness of 2,3,5,6-tetrafluoro-N-(5-iodopyridin-2-yl)-4-methoxybenzamide lies in the presence of the iodine atom, which can participate in unique interactions such as halogen bonding. This can influence the compound’s reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

2,3,5,6-tetrafluoro-N-(5-iodopyridin-2-yl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F4IN2O2/c1-22-12-10(16)8(14)7(9(15)11(12)17)13(21)20-6-3-2-5(18)4-19-6/h2-4H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKRQPFLHLNUREM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1F)F)C(=O)NC2=NC=C(C=C2)I)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F4IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.